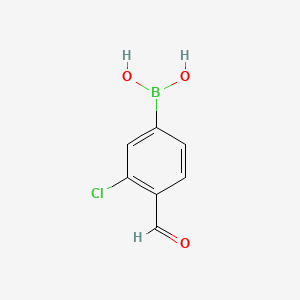

3-Chloro-4-formylphenylboronic acid

描述

General Overview of Arylboronic Acids in Contemporary Chemical Sciences

Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aryl ring, have become indispensable tools in modern chemical sciences. nih.gov Their prominence stems from a combination of desirable properties: they are generally stable, exhibit low toxicity, and participate in a wide array of chemical transformations. nih.gov When used in drug design, for instance, the boronic acid moiety can be degraded to boric acid, which is considered a "green compound" and can be eliminated by the body. nih.gov

The most notable application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.org This reaction's reliability and functional group tolerance have made it a cornerstone of complex molecule synthesis in fields ranging from pharmaceuticals to materials science. libretexts.orgontosight.ai Beyond cross-coupling, arylboronic acids are recognized for their unique electronic and physicochemical properties. nih.gov They are Lewis acids, and their acidity can be tuned by the substituents on the aromatic ring. nih.gov This reactivity has been harnessed for various applications, including catalysis, the development of chemical sensors for carbohydrates, and as pharmacophores in medicinal chemistry. acs.orgresearchgate.net Furthermore, they are considered bioisosteres of carboxylic acids, adding to their value in drug discovery. nih.gov

Specific Context of 3-Chloro-4-formylphenylboronic Acid within the Boronic Acid Class

Within the vast family of arylboronic acids, this compound emerges as a highly specialized and valuable bifunctional building block. wikipedia.orgwhiterose.ac.uk These types of building blocks are compounds that possess two or more distinct reactive functional groups, enabling the sequential and controlled construction of complex molecular architectures. researchgate.netenamine.net The strategic placement of the boronic acid, a chloro substituent, and a formyl (aldehyde) group on the phenyl ring gives this compound three points of potential modification.

This trifunctionality allows chemists to perform distinct chemical reactions at different sites on the molecule, a strategy crucial for diversity-oriented synthesis and the development of libraries of compounds in medicinal chemistry. nih.govwhiterose.ac.uk The compound's structure facilitates its use as a scaffold, where each functional group can be independently addressed to build molecular complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₆BClO₃ |

| Molar Mass | 184.39 g/mol |

| CAS Number | 1072952-53-4 aobchem.com |

| Appearance | Typically a white to off-white solid powder |

| Functional Groups | Boronic Acid, Aldehyde (Formyl), Chloro |

This interactive table summarizes the key properties of the title compound.

Significance of the Chloro and Formyl Functional Groups in Arylboronic Acid Research

The specific utility of this compound is derived from the combined reactivity of its chloro and formyl functional groups, which complement the reactions of the boronic acid moiety.

The formyl group (-CHO) is a versatile handle for a variety of chemical transformations. ontosight.aiontosight.ai It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in condensation reactions to form imines, oximes, or hydrazones. ontosight.ai Research on related compounds like 2-formylphenylboronic acid has shown that the proximate boronic acid can significantly accelerate condensation reactions, a phenomenon valuable for bioconjugation and the formation of stable adducts even at low concentrations. rsc.org This catalytic assistance from the boronic acid moiety enhances the utility of the formyl group in constructing larger molecules. rsc.org

The chloro group , as a halogen substituent, serves two primary roles. First, it acts as an electron-withdrawing group through induction, which can influence the reactivity of the entire aromatic ring and the acidity of the boronic acid. nih.govashp.org Second, and more importantly, the chlorine atom provides an additional, orthogonal site for cross-coupling reactions. beilstein-journals.orgnih.gov While the boronic acid group is typically used in Suzuki-Miyaura couplings, the chloro group can participate in other palladium-catalyzed reactions under different conditions. This allows for a sequential coupling strategy, where one part of a target molecule is attached via the boronic acid, and another part is subsequently attached at the position of the chlorine atom, offering precise control over the final structure. nih.gov

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Common Reaction Types | General Role |

| Boronic Acid | Suzuki-Miyaura Coupling, Chan-Lam Coupling, Esterification | Primary site for C-C and C-heteroatom bond formation. libretexts.org |

| Formyl (Aldehyde) | Condensation (e.g., with amines), Oxidation, Reduction, Wittig Reaction | Synthesis of imines, carboxylic acids, alcohols, and alkenes. ontosight.airsc.org |

| Chloro | Nucleophilic Aromatic Substitution, Other Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira) | Secondary site for C-C or C-N bond formation, often under conditions orthogonal to the boronic acid. beilstein-journals.orgnih.gov |

This interactive table outlines the distinct synthetic utility of each functional group present in the molecule.

属性

IUPAC Name |

(3-chloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYVLXLPNHJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655148 | |

| Record name | (3-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-53-4 | |

| Record name | B-(3-Chloro-4-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Formylphenylboronic Acid and Derivatives

Strategies for ortho-Substituted Arylboronic Acid Synthesis

The regioselective synthesis of ortho-substituted arylboronic acids is a significant challenge due to the steric hindrance around the reaction site. Several powerful techniques have been developed to overcome this challenge, including directed ortho-metalation and transition metal-catalyzed C-H borylation.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. researchgate.netlibretexts.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophilic boron source, such as a trialkyl borate (B1201080), to furnish the desired arylboronic acid derivative.

For the synthesis of 3-chloro-4-formylphenylboronic acid, a plausible DoM strategy would involve the protection of the formyl group, which is incompatible with the strongly basic conditions of lithiation. The formyl group can be converted into an acetal, such as a dimethyl acetal or a cyclic 1,3-dioxolane, which serves as an effective protecting group and is stable under the reaction conditions. total-synthesis.comorganic-chemistry.orglibretexts.org The protected starting material, for instance, 2-chloro-4-(1,3-dioxolan-2-yl)benzene, could then be subjected to DoM. However, the chloro and acetal groups are only moderate directing groups, and achieving high regioselectivity for lithiation at the position between them can be challenging. A stronger directing group, if present, would dominate the regioselectivity.

Table 1: Examples of Directed ortho-Metalation for Arylboronic Acid Synthesis

| Substrate | Directing Group | Base | Boron Source | Product | Yield (%) |

|---|---|---|---|---|---|

| Anisole | -OCH3 | n-BuLi | B(OiPr)3 | 2-Methoxyphenylboronic acid | ~85 |

| N,N-Diethylbenzamide | -CONEt2 | s-BuLi/TMEDA | B(OMe)3 | 2-(N,N-Diethylcarbamoyl)phenylboronic acid | ~90 |

| 2-Phenylpyridine | Pyridine | n-BuLi | B(OiPr)3 | 2-(2-Pyridyl)phenylboronic acid | ~80 |

This table presents representative examples of directed ortho-metalation reactions to highlight the general conditions and yields achievable with different directing groups.

Transition metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of arylboronic acids, often offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron reagent, is a widely used method for the synthesis of arylboronic esters. organic-chemistry.org This reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand, a base, and a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). The reaction proceeds with high efficiency and tolerates a wide range of functional groups, including aldehydes, ketones, and nitro groups. organic-chemistry.orgnih.gov

To synthesize this compound via this method, a suitable starting material would be 2-chloro-4-bromobenzaldehyde. The borylation would preferentially occur at the more reactive C-Br bond. The presence of the electron-withdrawing formyl group can influence the reactivity of the aryl halide.

Table 2: Palladium-Catalyzed Miyaura Borylation of Substituted Aryl Halides

| Aryl Halide | Catalyst/Ligand | Base | Boron Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)2 / XPhos | KOAc | B₂pin₂ | Dioxane | 80 | 95 |

| 4-Chlorobenzaldehyde | Pd₂(dba)₃ / SPhos | KOAc | B₂pin₂ | Dioxane | 100 | 85 |

| 2-Bromo-5-chlorobenzaldehyde | PdCl₂(dppf) | KOAc | B₂pin₂ | DMSO | 80 | 88 |

| 3-Chlorophenol | XPhos-Pd-G2 | KOAc | B₂(OH)₄ | EtOH | 80 | Good |

This table provides examples of Miyaura borylation reactions on substrates with functional groups relevant to the target molecule, showcasing typical catalysts, conditions, and yields.

Iridium- and rhodium-catalyzed C-H borylation reactions represent a paradigm shift in the synthesis of arylboronic acids, enabling the direct conversion of C-H bonds into C-B bonds. nih.govresearchgate.net These reactions are often highly regioselective, with the selectivity being governed by steric and electronic factors, or by the presence of a directing group.

For the synthesis of this compound, an iridium-catalyzed ortho-C-H borylation of a 3-chlorobenzaldehyde derivative could be a viable route. The formyl group itself, or a derivative such as an imine, can act as a directing group to guide the borylation to the adjacent C-H bond. researchgate.netnih.gov Recent studies have demonstrated the use of transient imine directing groups for the metal-free ortho-C-H borylation of benzaldehydes, offering a step-economical approach. chemistryviews.orgresearchgate.net

Rhodium catalysts have also been employed for directed C-H borylation, often showing high selectivity for the ortho position. rsc.orgrsc.org The choice of ligand is crucial in these systems to control both reactivity and selectivity.

Table 3: Iridium-Catalyzed ortho-C-H Borylation of Substituted Arenes

| Substrate | Directing Group | Catalyst | Ligand | Boron Source | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| N-Boc-aniline | -NHBoc | [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ | THF | 96 |

| Benzaldehyde | Imine (transient) | - (Metal-free) | - | BBr₃ then pinacol | DCE | Good to Excellent |

| 2-Phenylpyridine | Pyridine | [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | Octane | High |

| 3-Chlorobenzamide | -CONH₂ | [Ir(OMe)(COD)]₂ | BAIPy | B₂pin₂ | - | 98 |

This table illustrates the versatility of iridium-catalyzed ortho-C-H borylation with various directing groups, providing insights into the reaction conditions and achievable yields.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer a highly efficient approach to complex molecules. researchgate.netnih.govmdpi.com While less common for the direct synthesis of simple arylboronic acids, MCRs can be employed to construct complex molecules that already contain a boronic acid moiety. For instance, a three-component reaction involving an aldehyde, an amine, and a boronic acid (Petasis reaction) can be used to synthesize α-amino boronic acids. Conceptually, a multi-component strategy could be envisioned where a suitably functionalized building block already containing the chloro and protected formyl groups is coupled with a boron-containing reagent and other components to assemble a more complex derivative of the target molecule.

Transition Metal-Catalyzed Borylation Reactions

Functional Group Compatibility and Protection Strategies during Synthesis

The presence of multiple functional groups in this compound, namely the chloro, formyl, and boronic acid groups, requires careful consideration of their compatibility with the reaction conditions employed in each synthetic step.

The chloro group is generally stable under the conditions of palladium, iridium, and rhodium-catalyzed borylation reactions. However, it can be susceptible to reaction under the strongly basic and nucleophilic conditions of DoM, potentially leading to side reactions.

The formyl group is highly reactive and sensitive to both strong bases (e.g., organolithium reagents) and some transition metal catalysts. Therefore, protection of the formyl group is often necessary. google.com A common and effective strategy is the conversion of the aldehyde to an acetal, such as a dimethyl acetal or a cyclic acetal (e.g., 1,3-dioxolane). total-synthesis.comorganic-chemistry.org Acetals are stable to a wide range of non-acidic reagents, including organolithiums and the conditions of many cross-coupling reactions. The deprotection of acetals is typically achieved under mild acidic conditions, which are generally compatible with the boronic acid functional group. organic-chemistry.orgnih.gov

The boronic acid group itself can be sensitive to certain reaction conditions, particularly strong oxidation or protodeborylation under acidic or basic conditions. The use of boronate esters, such as the pinacol ester, enhances the stability of the boron moiety, making it more robust for purification and subsequent transformations. organic-chemistry.org

A plausible synthetic sequence for this compound could involve:

Protection of the formyl group of 4-bromo-2-chlorobenzaldehyde as a dioxolane acetal.

Palladium-catalyzed Miyaura borylation of the protected starting material to introduce the pinacol boronate ester at the position of the bromine atom.

Acid-catalyzed deprotection of the acetal to regenerate the formyl group.

If the free boronic acid is required, hydrolysis of the pinacol boronate ester can be performed.

This multi-step approach ensures the compatibility of all functional groups throughout the synthesis, allowing for the efficient and selective construction of the target molecule.

Halogen Orthogonal Reactivity Control

The presence of a chlorine atom on the aromatic ring of this compound introduces the challenge and opportunity of controlling reactivity at two distinct sites: the C-B bond and the C-Cl bond. Orthogonal reactivity implies the ability to selectively perform a reaction at one site without affecting the other. This is particularly relevant in sequential cross-coupling reactions.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. The relative reactivity of aryl halides in this reaction generally follows the trend I > Br > OTf > Cl. core.ac.uk This inherent difference in reactivity allows for the selective coupling at a more reactive halogen (e.g., bromine) in the presence of a less reactive one (chlorine).

However, when considering reactions involving this compound, the focus is on the selective reaction of either the boronic acid or the chloro substituent. In a Suzuki-Miyaura coupling where this compound acts as the boron partner, the reaction will selectively occur at the C-B bond, leaving the C-Cl bond intact, provided the appropriate catalytic system and reaction conditions are chosen.

Conversely, it is possible to devise synthetic strategies where the chloro group of a derivative of this compound (where the boronic acid is protected, for example, as a pinacol ester) participates in a cross-coupling reaction. Achieving selectivity in such cases often depends on the choice of catalyst, ligands, and reaction conditions. For instance, specific palladium catalysts with bulky, electron-rich phosphine ligands have been developed to facilitate the coupling of less reactive aryl chlorides. acs.orgnih.gov

Table 2: Factors Influencing Halogen Orthogonal Reactivity in Cross-Coupling Reactions

| Factor | Influence on Selectivity |

| Nature of the Halogen | Reactivity order (I > Br > Cl) allows for selective coupling of more reactive halogens. |

| Catalyst System | The choice of palladium precursor and ligand can tune the reactivity towards different aryl halides. |

| Reaction Conditions | Temperature, base, and solvent can be optimized to favor reaction at a specific site. |

| Electronic Effects | The electronic nature of other substituents on the aromatic ring can influence the reactivity of the C-Cl bond. |

By carefully controlling these factors, chemists can utilize this compound and its derivatives as versatile building blocks in the stepwise construction of complex molecules.

Solid-Phase Synthesis and Immobilization Techniques for this compound

Solid-phase synthesis offers significant advantages for the preparation and derivatization of boronic acids, including simplified purification and the potential for automation. Immobilizing this compound on a solid support can facilitate its use in high-throughput synthesis and flow chemistry applications.

Resin-Supported Boronic Acid Synthesis and Derivatization

Boronic acids can be immobilized on various resin supports. A common strategy involves the esterification of the boronic acid with a diol-functionalized resin. For example, resins bearing diethanolamine moieties have been shown to be effective for the immobilization of a wide variety of boronic acids.

The derivatization of resin-bound this compound can be exemplified by reactions at the formyl group. For instance, the immobilized compound can undergo reductive amination, Wittig reactions, or condensation with various nucleophiles to generate a library of derivatives. The solid-phase format allows for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing.

Applications of Immobilized this compound in Flow Chemistry

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The use of immobilized reagents or catalysts in packed-bed reactors is a key aspect of flow chemistry, as it simplifies product isolation and allows for the continuous operation of the synthetic process.

Immobilized this compound can be packed into a column to create a reactor for flow chemistry. A solution containing a reaction partner can then be passed through the column under controlled temperature and flow rate to effect a chemical transformation. For example, a solution of an amine could be passed through the column for reductive amination of the formyl group. The product would continuously elute from the reactor, free from the immobilized starting material.

Furthermore, the synthesis of arylboronic acids has been successfully adapted to flow chemistry systems. nih.govrsc.orgresearchgate.net This approach can offer improved control over reaction parameters, enhanced safety for highly reactive intermediates, and facile scalability. A flow process for the synthesis of this compound could involve the in-line generation of an organometallic intermediate from a di-halogenated precursor, followed by immediate quenching with a borate ester in a subsequent reactor zone.

Chemo- and Regioselective Synthetic Routes

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the introduction of each functional group to achieve the desired substitution pattern. Chemo- and regioselective strategies are therefore paramount.

Regioselectivity in the synthesis of substituted phenylboronic acids can often be directed by the existing substituents on the aromatic ring. For instance, in the borylation of a substituted aryl halide, the position of the incoming boronic acid group can be influenced by both steric and electronic factors. Directed ortho-metalation is a powerful strategy where a functional group on the aromatic ring directs the deprotonation and subsequent borylation of the adjacent position.

Stereoselective Approaches to Analogues

While this compound itself is achiral, the development of stereoselective methods for the synthesis of its chiral analogues is an active area of research. Chiral boronic esters are valuable intermediates in asymmetric synthesis. bris.ac.uk

One of the most powerful methods for the asymmetric synthesis of boronic esters is the catalytic asymmetric hydroboration of alkenes. nih.gov In this approach, a prochiral alkene is treated with a boron hydride reagent in the presence of a chiral catalyst, typically a rhodium or iridium complex with a chiral ligand, to produce an enantioenriched alkylboronic ester.

For example, an analogue of this compound bearing a chiral side chain could be synthesized via the asymmetric hydroboration of a corresponding styrenic precursor. The stereochemistry of the newly formed chiral center would be controlled by the chiral catalyst.

Table 3: Examples of Stereoselective Reactions to Form Chiral Boronic Acid Analogues

| Reaction Type | Description | Key Features |

| Asymmetric Hydroboration | Addition of a B-H bond across a double bond using a chiral catalyst. | High enantioselectivities, broad substrate scope. |

| Asymmetric Allylboration | Reaction of a chiral allylboron reagent with an aldehyde or ketone. | Creates new stereocenters with high diastereoselectivity. |

| Enantioselective Conjugate Borylation | Addition of a boron nucleophile to an α,β-unsaturated compound catalyzed by a chiral transition metal complex. | Forms chiral β-boryl carbonyl compounds. |

These stereoselective methodologies open the door to the synthesis of a wide array of chiral analogues of this compound, which could have applications in areas such as asymmetric catalysis and medicinal chemistry.

Comparative Analysis of Synthetic Routes for Scalability and Sustainability

Two principal strategies dominate the synthesis of this compound: the classical organometallic approach via halogen-metal exchange (lithiation) and the modern palladium-catalyzed Miyaura borylation. Each pathway presents a distinct profile of advantages and disadvantages concerning scalability and adherence to green chemistry principles.

Route 1: Halogen-Metal Exchange (Lithiation-Borylation)

This traditional method typically begins with a dihalogenated precursor, such as 2-chloro-4-bromobenzaldehyde. The aldehyde functionality must first be protected, commonly as a diethyl acetal, to prevent its reaction with the highly nucleophilic organometallic intermediate. The protected aryl bromide then undergoes a halogen-metal exchange with an organolithium reagent, like n-butyllithium (n-BuLi), at cryogenic temperatures (typically -78°C). This is followed by quenching the resulting aryllithium species with a borate ester, such as triisopropyl borate, and subsequent acidic hydrolysis to deprotect the aldehyde and yield the final boronic acid.

Challenges to Scalability and Sustainability:

Cryogenic Conditions: The requirement for extremely low temperatures necessitates specialized equipment and significant energy consumption, posing a major hurdle for large-scale industrial production.

Hazardous Reagents: The use of pyrophoric organolithium reagents like n-BuLi demands stringent safety protocols and handling procedures, increasing operational complexity and risk.

Stoichiometric Waste: The reaction generates stoichiometric amounts of lithium salts as byproducts.

Strictly Anhydrous Conditions: The high reactivity of organolithium reagents requires meticulously dry solvents and inert atmospheres, which can be challenging to maintain on a large scale.

Route 2: Palladium-Catalyzed Miyaura Borylation

A more contemporary approach involves the direct borylation of an aryl halide, such as a protected 2-chloro-4-bromobenzaldehyde, using a diboron reagent like bis(pinacolato)diboron (B₂pin₂) or the more atom-economical bis-boronic acid (B₂(OH)₄). The reaction is catalyzed by a palladium complex, often with a specialized phosphine ligand, in the presence of a base like potassium acetate.

Advantages in Scalability and Sustainability:

Milder Reaction Conditions: Miyaura borylation reactions are typically conducted at ambient to moderately elevated temperatures, obviating the need for energy-intensive cryogenic cooling.

Functional Group Tolerance: This method exhibits broad functional group tolerance, potentially eliminating the need for protection/deprotection steps for functionalities like aldehydes, thereby shortening the synthesis and improving atom economy.

Catalytic Nature: The use of a catalyst in small quantities is inherently more sustainable than stoichiometric reagents.

Improved Atom Economy: Especially when using bis-boronic acid, this route offers a better atom economy compared to traditional methods.

Operational Simplicity: The conditions are generally less hazardous and operationally simpler than the lithiation route, making it more amenable to industrial scale-up.

Comparative Metrics

To quantify the differences between these routes, several green chemistry metrics can be applied. Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key indicator of waste generation. Atom Economy calculates how many atoms from the reactants are incorporated into the desired product.

| Parameter | Route 1: Halogen-Metal Exchange (Lithiation) | Route 2: Palladium-Catalyzed Miyaura Borylation |

|---|---|---|

| Starting Material | Protected 2-chloro-4-bromobenzaldehyde | Protected or unprotected 2-chloro-4-bromobenzaldehyde |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron or Bis-boronic acid, Palladium catalyst, Base (e.g., KOAc) |

| Temperature | -78°C (Cryogenic) | Room Temperature to ~80°C |

| Scalability | Challenging due to low temperatures and hazardous reagents | More readily scalable |

| Sustainability Profile | High energy consumption, hazardous reagents, multiple protection/deprotection steps | Lower energy use, catalytic process, potential for fewer steps, higher atom economy |

| Key Drawbacks | Safety concerns, high energy costs, significant waste generation | Cost and toxicity of palladium catalyst (though recyclable), cost of diboron reagents |

Spectroscopic and Computational Investigations of 3 Chloro 4 Formylphenylboronic Acid

Advanced Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure, functional groups, and bonding arrangements within 3-Chloro-4-formylphenylboronic acid.

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending modes of its functional groups. The analysis of analogous compounds, such as other substituted phenylboronic acids, provides a basis for the assignment of these vibrational modes. acs.orgresearchgate.netnih.gov

Key vibrational modes for this compound include:

O-H Vibrations: The boronic acid group, -B(OH)₂, gives rise to characteristic O-H stretching vibrations. These are typically observed as broad bands in the FT-IR spectrum in the region of 3300-3500 cm⁻¹, indicative of intermolecular hydrogen bonding in the solid state.

C-H Vibrations: The aromatic C-H stretching vibrations of the phenyl ring are expected to appear in the 3000-3100 cm⁻¹ region. The C-H stretching of the aldehyde (formyl) group is typically found around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Vibration: A strong, sharp absorption band corresponding to the C=O stretching of the formyl group is a prominent feature in the FT-IR spectrum, generally appearing in the range of 1680-1700 cm⁻¹.

C-C Ring Vibrations: The phenyl ring exhibits characteristic C-C stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region.

B-O and B-C Vibrations: The stretching vibrations of the B-O bonds in the boronic acid moiety are expected in the 1300-1400 cm⁻¹ range. The B-C bond stretching mode is typically weaker and found at lower wavenumbers.

C-Cl Vibration: The C-Cl stretching vibration is anticipated to produce a strong band in the lower frequency region of the spectrum, generally between 760 and 505 cm⁻¹. researchgate.net

FT-Raman spectroscopy provides complementary information. While FT-IR is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, such as the C-C bonds of the aromatic ring. surfacesciencewestern.com

Table 1: Representative Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - FT-Raman | Description |

|---|---|---|---|

| O-H stretch | ~3350 (broad) | Weak/Not observed | Stretching of hydroxyl groups in B(OH)₂ |

| Aromatic C-H stretch | ~3080 | ~3080 | Stretching of C-H bonds on the phenyl ring |

| Aldehyde C-H stretch | ~2850, ~2750 | ~2850, ~2750 | Stretching of the C-H bond in the -CHO group |

| C=O stretch | ~1690 (strong) | ~1690 (medium) | Stretching of the carbonyl group in -CHO |

| Aromatic C=C stretch | ~1580, ~1470 | ~1580 (strong) | In-plane stretching of the phenyl ring |

| B-O stretch | ~1350 | ~1350 | Asymmetric stretching of the B-O bonds |

| C-Cl stretch | ~710 | ~710 | Stretching of the Carbon-Chlorine bond |

To achieve precise and reliable assignments of the observed vibrational bands, Scaled Quantum Mechanical (SQM) force field calculations are employed. This computational method utilizes Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p), to calculate the molecule's equilibrium geometry and theoretical vibrational frequencies. nih.govsemanticscholar.orgresearchgate.net

The theoretically calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity in the calculations. To correct for this, the calculated wavenumbers are scaled using specific scaling factors. semanticscholar.org This process results in a set of theoretical frequencies that show excellent agreement with the experimental FT-IR and FT-Raman spectra. The Total Energy Distribution (TED) analysis is then performed using the SQM method to determine the contribution of each internal coordinate to the normal vibrational modes, allowing for an unambiguous assignment of each spectral band. nih.gov This approach has been successfully applied to various substituted phenylboronic acids, providing a robust framework for interpreting their vibrational spectra. researchgate.netoaji.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and boron (¹¹B) nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the three aromatic protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of 9.9-10.1 ppm.

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (7.5-8.5 ppm). Their exact chemical shifts and coupling patterns (doublets and doublet of doublets) are determined by the electronic effects of the chloro, formyl, and boronic acid substituents. The proton adjacent to the formyl group and ortho to the chlorine will likely be the most downfield of the aromatic signals.

Boronic Acid Protons (-B(OH)₂): The protons of the hydroxyl groups are often broad and may exchange with trace water in the NMR solvent, sometimes making them difficult to observe or appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aldehyde Carbonyl (C=O): The carbonyl carbon is significantly deshielded and will appear at the lowest field, typically between 190-195 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will have distinct chemical shifts in the 125-145 ppm range. The carbon directly attached to the boron atom (ipso-carbon) often shows a broader signal and its chemical shift is influenced by the boron nucleus. The carbons attached to the electron-withdrawing chloro and formyl groups will be shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | ~10.0 | ~192.0 |

| C1-B | - | ~133.0 (broad) |

| C2-H | ~8.2 | ~136.0 |

| C3-Cl | - | ~138.0 |

| C4-CHO | - | ~135.0 |

| C5-H | ~7.8 | ~130.0 |

| C6-H | ~8.0 | ~132.0 |

Note: Predicted values are based on computational models and analysis of similar structures. nih.govpdx.edu

¹¹B NMR spectroscopy is a powerful technique specifically used to probe the environment of the boron atom. nih.govnsf.gov For arylboronic acids like this compound, the boron atom is in a trigonal planar (sp² hybridized) state. This environment typically results in a single, relatively broad resonance in the ¹¹B NMR spectrum. The chemical shift for sp²-hybridized boron in phenylboronic acids generally falls within the range of +27 to +31 ppm. rsc.org The presence of a signal in this region confirms the integrity of the boronic acid moiety. Changes in this chemical shift can indicate interactions, such as the formation of boronate esters or borate (B1201080) complexes, which would cause a significant upfield shift due to the change in hybridization to tetrahedral (sp³). nsf.govacs.org

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between different nuclei.

Attached Proton Test (APT): The APT experiment is a 1D ¹³C NMR technique that differentiates carbon signals based on the number of attached protons. huji.ac.ilnanalysis.com In a typical APT spectrum, quaternary carbons (C) and methylene (CH₂) groups appear as signals with opposite phase (e.g., negative) to methine (CH) and methyl (CH₃) groups (e.g., positive). For this compound, this technique would clearly distinguish the three CH carbons from the three quaternary carbons (C-B, C-Cl, C-CHO) on the aromatic ring. ceitec.cz

Heteronuclear Correlation (HETCOR): The HETCOR experiment is a 2D technique that shows correlations between directly bonded heteronuclei, typically ¹H and ¹³C. nanalysis.com A cross-peak in the HETCOR spectrum indicates a direct one-bond C-H connection. For this molecule, HETCOR would show correlations between each of the three aromatic proton signals and their directly attached carbon signals, as well as a correlation between the aldehyde proton and the aldehyde carbon. This provides an unambiguous method for assigning the specific ¹H and ¹³C resonances of the protonated carbons. researchgate.net

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations serve as powerful tools to predict and analyze the structural, electronic, and reactive properties of molecules, providing insights that complement experimental findings. For this compound, theoretical modeling helps in understanding its fundamental characteristics at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. cuny.edu It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. google.com For this compound, DFT calculations, often using functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These optimized geometric parameters are crucial for understanding the molecule's stability and for subsequent calculations of its electronic and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. wikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors

This table provides a representative example of data obtained from DFT calculations for a substituted phenylboronic acid, illustrating the typical values for key electronic properties.

| Parameter | Symbol | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.60 |

| HOMO-LUMO Energy Gap | ΔE | 5.65 |

| Ionization Potential | I | 7.25 |

| Electron Affinity | A | 1.60 |

| Electronegativity | χ | 4.425 |

| Chemical Hardness | η | 2.825 |

| Chemical Softness | S | 0.354 |

| Electrophilicity Index | ω | 3.46 |

Note: These values are illustrative and based on typical results for similar aromatic boronic acids calculated at the B3LYP level of theory. Actual values for this compound would require specific computation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different electrostatic potential values.

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the formyl and boronic acid groups. researchgate.netwolfram.com

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These areas would likely be found around the hydrogen atoms of the hydroxyl groups in the boronic acid. researchgate.netwolfram.com

Green : Denotes regions of neutral or near-zero potential. wolfram.com

The MEP map for this compound would reveal the influence of the electron-withdrawing chloro and formyl groups on the electrostatic potential of the aromatic ring, providing a detailed picture of its reactive surface. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into localized, chemically intuitive bonding orbitals (Lewis structures). wikipedia.org This analysis is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net

Table 2: Example of Second-Order Perturbation Analysis of Fock Matrix in NBO Basis

This table illustrates the type of donor-acceptor interactions and their stabilization energies that can be identified through NBO analysis for a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C4-C5) | ~ 5.2 |

| LP (O2) | σ* (B-C1) | ~ 3.8 |

| π (C2-C3) | π* (C4-C5) | ~ 20.5 |

| π (C4-C5) | π* (C=O) | ~ 15.3 |

Note: LP denotes a lone pair orbital. The specific atoms and interactions are hypothetical for illustrative purposes. The data represents typical strong interactions found in substituted aromatic systems.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For this compound, the primary sources of conformational isomerism are the rotations around the C-B and C-C(O) single bonds. The hydroxyl groups of the boronic acid moiety can also rotate, leading to several possible low-energy conformers (e.g., syn, anti). mdpi.com Computational methods can be used to calculate the relative energies of these different conformers to identify the most stable, or ground-state, geometry. The energy barriers for rotation can also be determined, providing information on the flexibility of the molecule. nih.gov

Tautomerism involves isomers that differ in the position of a proton and a double bond. For some substituted formylphenylboronic acids, particularly ortho-isomers, a tautomeric equilibrium can exist between the open-chain acid form and a cyclic benzoxaborole form. mdpi.com While this is less likely for the meta-chloro isomer, computational studies can definitively establish the relative stability of any potential tautomers and calculate the energy barrier for their interconversion.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the behavior of a solute, such as this compound, in a solvent environment. acs.orgnih.gov

These simulations are crucial for understanding:

Solvation Effects : How solvent molecules (e.g., water) arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the boronic acid group and water.

Conformational Dynamics : How the molecule explores different conformations in solution, which may differ from the gas-phase minimum energy structure due to solvent interactions.

Transport Properties : Simulating properties like diffusion coefficients.

Developing accurate force fields, which define the potential energy of the system, is a critical step for reliable MD simulations, especially for less common atoms like boron. acs.orgnih.gov MD simulations can provide a dynamic picture of how this compound interacts with its environment, which is essential for understanding its behavior in biological or chemical systems. rsc.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

X-ray Diffraction Studies for Solid-State Structure Analysis

Experimental X-ray diffraction data for this compound is not available in the reviewed literature. Such studies would be crucial for definitively determining its crystal system, space group, and the precise arrangement of molecules in the solid state. This analysis would provide invaluable insights into the intermolecular forces, such as hydrogen bonding and potential halogen interactions, that govern the supramolecular architecture of the compound.

Reactivity and Mechanistic Studies of 3 Chloro 4 Formylphenylboronic Acid

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds, styrenes, and conjugated systems. libretexts.org 3-Chloro-4-formylphenylboronic acid serves as a key coupling partner in these reactions, where the boronic acid group is transferred to an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org The subsequent transmetalation step, which is often rate-limiting, involves the transfer of the organic group from the boron atom to the palladium center. youtube.comchembites.org

The presence of a base is crucial for the transmetalation to occur. youtube.com Two primary mechanistic pathways have been proposed for the role of the base. One pathway involves the activation of the boronic acid by the base (e.g., hydroxide) to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex. chembites.org The alternative, and now more widely supported, pathway suggests that the base reacts with the palladium-halide complex to form a palladium-hydroxide intermediate. chembites.org This palladium-hydroxide complex is more reactive towards the neutral boronic acid, facilitating the transmetalation. chembites.org Studies have shown that the reaction of a Pd-OH complex with a boronic acid is significantly faster than the reaction of a Pd-Cl complex with a boronate, supporting the latter mechanism. chembites.org The transmetalation and subsequent reductive elimination steps typically proceed with retention of the stereochemistry and regiochemistry established in the oxidative addition phase. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org The development of advanced catalyst systems has enabled reactions with less reactive substrates, such as aryl chlorides, and has allowed for lower catalyst loadings. libretexts.org

Electron-rich and sterically bulky ligands are known to enhance the catalytic activity. libretexts.org These electronic and steric properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org Phosphine-based ligands are the most commonly employed, with a wide variety of structures developed to tune the reactivity of the palladium center. libretexts.org For instance, the use of bulky dialkylbiaryl phosphine (B1218219) ligands has proven effective for challenging cross-coupling reactions. libretexts.org

In addition to traditional palladium catalysts, palladacycles have emerged as highly stable and efficient pre-catalysts. libretexts.org They offer advantages such as thermal stability, rapid reaction times, and reduced sensitivity to air and water. libretexts.org For specific applications, such as the coupling of heteroaryl systems, specialized ligands like CataCXium A have been shown to be particularly effective, especially when used in conjunction with additives like trimethyl borate (B1201080) which can prevent catalyst poisoning and solubilize boronate intermediates. nih.gov

Table 1: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling

| Catalyst/Pre-catalyst | Ligand | Key Features |

|---|---|---|

| Pd(OAc)₂, Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | Early and widely used system. |

| Palladium Pre-catalysts | Dialkylbiaryl phosphines | Electron-rich and bulky, high catalytic activity for less reactive substrates. libretexts.org |

| Palladacycles | - | Thermally stable, robust, and often require lower catalyst loadings. libretexts.org |

| Pd-CataCXium A-G3 | CataCXium A | Effective for heteroaryl-heteroaryl couplings, especially with trimethyl borate. nih.gov |

| Pd-PPh₃-G3 | Triphenylphosphine (PPh₃) | Can be more efficient for specific substrates like imidazopyridyl electrophiles. nih.gov |

| Nickel-based catalysts | Various phosphine ligands | Can couple less reactive electrophiles like aryl fluorides and carbamates. libretexts.org |

The presence of multiple functional groups on this compound necessitates careful consideration of chemo- and regioselectivity. In Suzuki-Miyaura reactions, the coupling occurs selectively at the carbon-boron bond, leaving the chloro and formyl groups intact under standard conditions. This chemoselectivity is a key advantage of the Suzuki-Miyaura reaction, allowing for the synthesis of complex molecules with diverse functionalities. nih.gov

The regioselectivity of the reaction is determined by the position of the boronic acid group on the aromatic ring. In the case of this compound, the new carbon-carbon bond will be formed at the 1-position of the phenyl ring. The electronic nature of the substituents can influence the reaction rate, but typically does not alter the site of coupling.

When coupling with electrophiles containing multiple reactive sites, the regioselectivity is dictated by the relative reactivity of those sites towards the palladium catalyst. For example, in a molecule with multiple different halogen atoms, oxidative addition will generally occur preferentially at the most reactive carbon-halogen bond (I > Br > Cl). Studies on substituted arylpyridines have shown that the order of substitution can be controlled, and in some cases, unexpected selectivity can arise due to factors like chelation effects from ortho-substituents on the coupling partner. nih.gov

Reactions Involving the Formyl Group

The aldehyde (formyl) group of this compound is a versatile handle for a variety of chemical transformations, including condensation reactions, reductions, and oxidations.

The formyl group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is a fundamental transformation in organic chemistry and provides a route to a wide range of nitrogen-containing compounds. The nucleophilicity of the amine plays a significant role in the reaction rate, with more nucleophilic amines generally reacting faster. masterorganicchemistry.com For example, primary alkylamines are more nucleophilic than ammonia, and secondary amines are even more so, though steric hindrance can become a factor with bulky amines. masterorganicchemistry.com

Other nucleophiles, such as hydrazines, hydroxylamines, and semicarbazides, can also condense with the aldehyde to form the corresponding hydrazones, oximes, and semicarbazones. These reactions are often reversible and can be catalyzed by either acid or base.

Table 2: Condensation Reactions of the Formyl Group

| Nucleophile | Product |

|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) | Hydrazone |

| Hydroxylamine (H₂N-OH) | Oxime |

| Semicarbazide (H₂N-NH-C(O)NH₂) | Semicarbazone |

The aldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid. youtube.com

Reduction: The reduction of an aldehyde yields a primary alcohol. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comleah4sci.com NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it will typically not reduce other functional groups like esters or amides. leah4sci.com LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups. leah4sci.com The general reaction involves the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Oxidation: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. youtube.com Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and potassium dichromate (K₂Cr₂O₇) in acidic solution. youtube.com When using potassium dichromate, a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) is observed as the chromium is reduced. youtube.com For milder oxidations that can avoid over-oxidation of other sensitive groups, reagents like the Tollens' reagent (a silver-ammonia complex) can be used, which results in the formation of a silver mirror upon reaction with an aldehyde. leah4sci.com

Cyclization Reactions involving the Formyl and Boronic Acid Groups

The proximity of the aldehyde and boronic acid functions in ortho-formylphenylboronic acid structures, such as this compound, enables intramolecular cyclization reactions to form heterocyclic systems like benzoxaboroles. These reactions leverage the nucleophilicity of the boronic acid's hydroxyl groups and the electrophilicity of the formyl carbonyl carbon.

One notable strategy involves a sequential Wittig olefination followed by an enantioselective intramolecular oxa-Michael addition. rsc.org In this process, the 2-formyl aryl boronic acid first reacts via a Wittig reaction to form an ortho-boronic acid-containing chalcone (B49325) intermediate. rsc.org This intermediate then undergoes an asymmetric oxa-Michael addition, where the hydroxyl group of the boronic acid attacks the newly formed α,β-unsaturated system. rsc.org This cyclization is often triggered by chiral bifunctional organocatalysts, such as those based on cinchona alkaloids, leading to the formation of 3-substituted benzoxaboroles with high enantioselectivity. rsc.org Studies on related systems have shown that electron-withdrawing substituents, such as a chloro group, can smoothly undergo this cyclization, affording the desired products in good yields. rsc.org

Another type of cyclization occurs when 2-formylphenylboronic acid (2-FPBA) condenses with hydrazines. rsc.org The initial hydrazone adduct undergoes a secondary, irreversible cyclization reaction to create robust, aromatic borazaroisoquinolines. rsc.org This transformation highlights the capacity of the formyl and boronic acid groups to participate in tandem reactions leading to stable, heterocyclic scaffolds. rsc.org

Table 1: Examples of Cyclization Reactions with ortho-Formylphenylboronic Acids

| Reactant | Reaction Type | Catalyst/Conditions | Product | Key Finding | Citation |

| ortho-Formylphenylboronic acid, Phosphonium ylide | Wittig / oxa-Michael | Chiral amino-squaramide | Chiral 3-substituted benzoxaborole | Provides excellent enantioselectivities (up to 99%) for a broad substrate scope. | rsc.org |

| 2-Formylphenylboronic acid, Hydrazine | Condensation / Cyclization | Not specified | Borazaroisoquinoline (BIQ) | The secondary cyclization is irreversible, creating a robust aromatic system. | rsc.org |

Reactivity of the Boronic Acid Moiety

The boronic acid group is a versatile functional group known for its ability to undergo esterification, engage in Lewis acid-base interactions, and form reversible covalent bonds.

A hallmark reaction of boronic acids is their ability to form cyclic boronate esters upon reaction with compounds containing 1,2-, 1,3-, or 1,4-diol units. nih.gov This reaction is typically reversible and forms the basis for many sensing and separation technologies for saccharides and other diol-containing molecules. nih.govrsc.org The formation of these cyclic esters, which can be five, six, or seven-membered rings, is favorable in aqueous media. nih.gov For instance, phenylboronic acid motifs have been incorporated into complex molecular receptors to bind with the 1,2-diol moiety of ribose sugars in nucleotides like adenosine (B11128) monophosphate (AMP). rsc.orglboro.ac.uk This specific and reversible esterification allows for selective recognition in aqueous environments. rsc.orglboro.ac.uk

The boron atom in a boronic acid possesses a vacant p-orbital, which imparts Lewis acidic character to the molecule. nih.gov This allows boronic acids to interact with Lewis bases, such as water, anions, or other electron-rich functionalities. nih.govnih.gov In aqueous solution, a boronic acid exists in equilibrium with its corresponding anionic boronate form. nih.govnih.gov The Lewis acidity of the boronic acid is a critical factor in its chemical behavior and its ability to act as a catalyst or inhibitor. nih.govru.nl

Studies on various phenylboronic acids have demonstrated their ability to form complexes with a range of molecules. For example, phenylboronic acid has been shown to bind with catecholamines like dopamine (B1211576) and noradrenaline through complexation. researchgate.net Kinetic studies have also explored the complex formation between substituted phenylboronic acids and ligands such as 4-isopropyltropolone and chromotropic acid. researchgate.net These interactions are influenced by pH and the specific substituents on the phenyl ring. researchgate.net

The ability of boronic acids to form reversible covalent bonds, particularly with diols, is a key feature exploited in dynamic covalent chemistry and the construction of responsive molecular systems. nih.gov The formation and cleavage of boronate esters can often be controlled by external stimuli or changes in conditions, such as pH. nih.gov This dynamic nature allows for the creation of self-organizing structures like macrocycles, cages, and polymers. nih.gov

This reversibility has been effectively used in the design of receptors for anions and saccharides. nih.govrsc.org For example, a macrocyclic europium(III) complex containing a phenylboronic acid group was designed to selectively bind AMP in water. rsc.orglboro.ac.uk The reversible covalent interaction between the boronic acid and the ribose diol of AMP was crucial for the selective recognition over other similar anions like ADP and ATP. rsc.orglboro.ac.uk

Influence of Substituents on Reactivity and Selectivity

The chloro and formyl groups attached to the phenyl ring of this compound have a profound impact on the molecule's reactivity and the selectivity of its reactions through a combination of electronic and steric effects.

Both the chloro and formyl groups are electron-withdrawing, which significantly influences the Lewis acidity of the boronic acid and the reactivity of the aromatic ring. The strong electron-withdrawing nature of the para-formyl group and the inductive withdrawal of the meta-chloro group increase the electrophilicity of the boron atom. This enhanced Lewis acidity can affect the rates and equilibrium positions of reactions involving the boronic acid, such as esterification and complexation. researchgate.net

In reactions such as the enantioselective synthesis of benzoxaboroles, the electronic nature of substituents on the phenyl ring plays a critical role. Studies have shown that substrates with electron-withdrawing groups, such as chlorine, readily participate in the cyclization process. rsc.org The electron-withdrawing substituents can influence the stability of intermediates and transition states in the reaction pathway.

Furthermore, the position of these substituents introduces steric considerations. While the formyl group is directly involved in intramolecular cyclization, the adjacent chloro group can sterically influence the approach of reactants to both the formyl and boronic acid groups, potentially affecting reaction rates and selectivity. In complexation studies, the specific substitution pattern on the phenylboronic acid determines the binding affinity and selectivity for different analytes. researchgate.net

Table 2: Summary of Substituent Effects on Phenylboronic Acid Reactivity

| Substituent Type | Effect on Boronic Acid | Impact on Reactivity | Example Reaction | Citation |

| Electron-withdrawing (e.g., -Cl, -NO₂) | Increases Lewis acidity | Can accelerate reactions where Lewis acidity is key; facilitates cyclization. | Complex formation with ligands; benzoxaborole synthesis. | rsc.orgresearchgate.net |

| Electron-donating (e.g., -Me, -OMe) | Decreases Lewis acidity | Can favor certain reaction pathways or alter binding affinities. | Benzoxaborole synthesis. | rsc.org |

| Ortho substituents | Steric hindrance | Can influence the approach of reagents and affect selectivity. | Chelation and complex formation. | rsc.orglboro.ac.uk |

Positional Isomer Effects on Reactivity

The reactivity of substituted phenylboronic acids is profoundly influenced by the specific placement of functional groups on the phenyl ring relative to the boronic acid moiety. In the case of this compound, the chloro and formyl groups are situated meta and para to the boronic acid, respectively. This arrangement dictates its chemical behavior, particularly when compared to its other positional isomers.

The location of a substituent affects the electron density on the boron atom, which in turn alters the acidity and reactivity of the compound. researchgate.net Generally, ortho-substituted phenylboronic acids exhibit unique properties and reactivity profiles compared to their meta- and para-isomers due to the close proximity of the substituent to the boronic acid group. researchgate.net

A prominent example of this "ortho-effect" is seen in 2-formylphenylboronic acid. The ortho-positioning of the formyl group allows for direct intramolecular interaction with the boronic acid. This can lead to the formation of stable cyclic adducts, such as 3-hydroxybenzoxaboroles, through tautomeric equilibrium. researchgate.net This intramolecular catalysis has been shown to dramatically accelerate condensation reactions with certain nucleophiles by several orders of magnitude. rsc.org The direct involvement of the vacant p-orbital on the boron atom is crucial for this rate acceleration. rsc.org

In contrast, for this compound, the formyl group is in the para position, and the chloro group is in the meta position. This spatial separation prevents the direct intramolecular participation of the formyl group in reactions at the boronic acid site, as observed with the ortho isomer. rsc.org The reactivity of the 3-chloro-4-formyl isomer is therefore governed primarily by the through-bond electronic effects of the substituents. Both the chloro and formyl groups are electron-withdrawing, which increases the Lewis acidity of the boron atom, but without the unique catalytic mechanism afforded by the ortho geometry.

The influence of substituent position on the fundamental properties and reactivity of formyl-substituted phenylboronic acids is summarized in the table below.

Table 1: Comparison of Reactivity Features Based on Formyl Group Position

| Feature | Ortho-Isomer (e.g., 2-Formylphenylboronic acid) | Meta/Para-Isomer (e.g., this compound) |

| Intramolecular Interaction | Direct interaction between the formyl group and boronic acid is possible, leading to cyclization. researchgate.netrsc.org | Direct intramolecular catalysis is sterically hindered. |

| Primary Reaction Mechanism | Reactivity often enhanced by intramolecular catalysis. rsc.org | Reactivity is primarily governed by standard electronic effects (inductive and resonance). |

| Condensation Reactions | Can exhibit significantly accelerated reaction rates due to the formation of stable intermediates. rsc.org | Condensation reactions proceed via standard pathways without the ortho-assisted acceleration. |

| Acidity | Acidity is influenced by both electronic effects and the potential for intramolecular coordination/cyclization. researchgate.net | Acidity is primarily influenced by the electron-withdrawing nature of the substituents. |

This comparison underscores the critical role of isomerism in defining the chemical utility of polysubstituted phenylboronic acids. While isomers like 2-formylphenylboronic acid are exploited for their unique catalytic abilities in bioconjugation and dynamic combinatorial chemistry, the reactivity of this compound is dictated by more conventional electronic and steric considerations, making it a standard component for reactions like Suzuki-Miyaura couplings. rsc.orgsigmaaldrich.com

Advanced Applications of 3 Chloro 4 Formylphenylboronic Acid in Organic Synthesis

Building Block for Complex Molecular Architectures

The true power of 3-Chloro-4-formylphenylboronic acid lies in its utility as a trifunctional building block. Each functional group can undergo a wide range of chemical transformations, often selectively, allowing for the stepwise and controlled assembly of intricate molecular frameworks. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, the formyl group serves as a versatile handle for condensation and nucleophilic addition reactions, and the chloro atom provides a site for further functionalization or influences the reactivity of the aromatic ring.

Phenylboronic acids are crucial intermediates in the pharmaceutical and agrochemical industries. For instance, the related compound 4-Formylphenylboronic acid is a key building block in the synthesis of the antihypertensive drug Telmisartan. curiaglobal.com The presence of the chloro and formyl groups on this compound provides specific anchor points for building complex, biologically active molecules. The chloro group can enhance lipophilicity, a key factor in a drug's ability to cross cell membranes, or participate in further cross-coupling reactions. The formyl group can be readily converted into a variety of other functionalities, such as amines, alcohols, or carboxylic acids, which are common features in pharmacophores.

The synthesis of Rafoxanide, an anthelmintic drug, involves intermediates like 3-chloro-4-(4´-chlorophenoxy)aminobenzene, highlighting the importance of the chloro-substituted phenyl motif in pharmaceutical compounds. nih.gov this compound serves as a ready-made scaffold containing this feature, primed for elaboration into drug candidates through reactions like Suzuki coupling via the boronic acid and reductive amination or olefination at the formyl group.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Reaction at Formyl Group | Reaction at Boronic Acid | Resulting Scaffold Type |

| Reductive Amination | Suzuki Coupling | Substituted Biaryl Amines |

| Wittig Reaction | Suzuki Coupling | Substituted Stilbenes |

| Grignard Addition | Suzuki Coupling | Substituted Biaryl Methanols |

| Oxidation to Carboxylic Acid | Suzuki Coupling | Substituted Biaryl Carboxylic Acids |

This table illustrates hypothetical transformations to create scaffolds relevant to medicinal chemistry.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. The aldehyde functionality of this compound is a key feature for constructing these ring systems. Research has shown that formylphenylboronic acids can undergo direct condensation reactions with difunctional compounds like aminodiols to produce heterocyclic zwitterionic boronate esters. uaem.mx In these structures, the boron atom becomes part of a new six-membered ring. uaem.mx This methodology provides a direct route to complex heterocyclic systems containing a functionalized phenyl substituent, which can be further modified using the chloro group or through reactions that cleave the boronate ester.

Table 2: Examples of Heterocycle Synthesis from Formylphenylboronic Acids

| Reactant | Heterocyclic Product Type | Reference |

| 2-amino-2-methyl-1,3-propanediol | Zwitterionic Boronate Ester | uaem.mx |

| Serinol (2-amino-1,3-propanediol) | Zwitterionic Boronate Ester | uaem.mx |

This table is based on reactions demonstrated with formylphenylboronic acids in general.

Role in Catalysis

Beyond its role as a structural component, this compound and its derivatives have potential applications in the field of catalysis.

There is a growing interest in using boronic acids as metal-free catalysts for various organic transformations. nih.govresearchgate.net Boronic acids can act as Lewis acid catalysts to activate functional groups. For example, certain fluorinated phenylboronic acids have been shown to catalyze the direct Friedel-Crafts alkylation of arenes with benzylic alcohols under mild, metal-free conditions. researchgate.net Furthermore, boronic acids have been investigated as catalysts for the dehydrogenation of formic acid, a key reaction for chemical hydrogen storage. rsc.org While specific studies on this compound as a catalyst are not widespread, its inherent Lewis acidity suggests potential in similar metal-free catalytic systems. rsc.orgchemrxiv.org

The development of new ligands is critical for advancing transition metal catalysis. This compound is an excellent starting point for the synthesis of sophisticated ligands. The formyl group can be transformed into a coordinating group, such as an imine or a phosphine-substituted benzyl (B1604629) group. The boronic acid itself can be used in a Suzuki-Miyaura coupling reaction to attach the functionalized phenyl ring to a larger ligand backbone, such as a biaryl phosphine (B1218219) (e.g., XPhos or Buchwald-type ligands) or an N-heterocyclic carbene (NHC) precursor. escholarship.org The chloro substituent provides an additional point for tuning the electronic properties of the final ligand, which can have a profound impact on the activity and selectivity of the metal catalyst. escholarship.org

Materials Science Applications

The rigid structure and versatile reactivity of this compound make it a promising candidate for the construction of advanced materials.

Formylphenylboronic acids are recognized as valuable building blocks, or "linkers," for the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.com COFs are crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The bifunctional nature of the molecule allows it to connect with other monomers in a predictable way to form extended, porous networks.

Additionally, formylphenylboronic acids are cited as suitable precursors for liquid-crystalline compounds. google.com The rigid phenyl core is a common feature in liquid crystal molecules, and the functional groups of this compound allow for the synthesis of complex structures with the specific shapes and polarities required for liquid crystal behavior. google.com

Polymer Chemistry and Boronic Acid-Containing Polymers

Boronic acid-containing polymers are a class of "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of saccharides. bohrium.comnih.gov This responsiveness is primarily due to the reversible formation of boronate esters with diols. researchgate.netnih.gov The incorporation of boronic acid moieties into polymer chains allows for the development of materials for a variety of applications, including drug delivery, sensors, and self-healing materials. bohrium.comresearchgate.net

While specific research on the incorporation of this compound into polymers is not extensively documented in publicly available literature, the principles of boronic acid polymer chemistry suggest its potential as a valuable monomer. The formyl group can be utilized for various polymerization or post-polymerization modification reactions. For instance, it could be converted to a polymerizable group like an acrylate (B77674) or a styrene (B11656) derivative. Alternatively, the aldehyde functionality can be used for cross-linking polymer chains or for the immobilization of other molecules.

The chloro substituent on the phenyl ring can influence the electronic properties of the boronic acid, potentially affecting its pKa and its binding affinity with diols. This can be a crucial factor in designing stimuli-responsive polymers with specific sensitivities.

An example of a boronic acid-containing polymer is the block copolymer poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA). nih.gov This polymer exhibits both temperature and glucose responsiveness, making it a candidate for self-regulated drug delivery systems. nih.gov

Table 1: Examples of Boronic Acid-Containing Monomers and Their Polymer Applications

| Boronic Acid Monomer | Polymer Type | Potential Application |

| 3-Acrylamidophenylboronic acid | Block Copolymer | Glucose-responsive drug delivery nih.gov |

| Vinylphenylboronic acid | Homopolymer/Copolymer | pH and saccharide sensors |

| This compound (hypothetical) | Functionalized Polymer | Stimuli-responsive materials, functional coatings |

Sensor Development and Chemosensors

The ability of boronic acids to reversibly bind with cis-diols forms the basis for the development of chemosensors for the detection of saccharides and other biologically important molecules. nih.govrsc.org These sensors often consist of a boronic acid recognition unit coupled with a signaling unit, such as a fluorophore. rsc.org The binding event modulates the signal, allowing for quantitative detection of the analyte. nih.gov

Although specific chemosensors based on this compound are not widely reported, its structure is amenable to the design of such sensors. The formyl group can serve as a reactive handle to attach a fluorophore or an electrochemical probe. The chloro- and formyl-substituents will influence the Lewis acidity of the boronic acid and, consequently, its binding affinity and selectivity for different saccharides.

For example, a study on diboronic acid-based fluorescent probes for glucose detection investigated the effect of substituents on the phenyl ring. bohrium.com Probes with electron-withdrawing groups, such as a cyano group, showed high glucose-binding constants and good water solubility. bohrium.com This suggests that the chloro- and formyl- groups in this compound could similarly enhance sensor performance.

Another approach is the use of indicator displacement assays, where a colored or fluorescent dye is displaced from the boronic acid by the analyte, leading to a detectable signal.

Table 2: Comparison of Phenylboronic Acid-Based Fluorescent Probes for Glucose Sensing

| Probe | Substituent(s) | Limit of Detection (LOD) | Reference |

| P-DBA | None | - | bohrium.com |

| F-DBA | Fluoro | - | bohrium.com |

| Cl-DBA | Chloro | - | bohrium.com |

| MeO-DBA | Methoxyl | - | bohrium.com |

| CN-DBA | Cyano | 1.51 μM | bohrium.com |

Surface Immobilization for Functional Materials

The immobilization of boronic acids onto solid surfaces is a key strategy for creating functional materials for a variety of applications, including chromatography, sensing, and cell capture. rsc.org The boronic acid group provides a specific binding site for cis-diol-containing molecules.

This compound can be immobilized on surfaces like silica (B1680970) or polymer beads through its reactive formyl group or the boronic acid itself. The formyl group can undergo reactions such as reductive amination to form stable covalent bonds with amine-functionalized surfaces. The boronic acid can form esters with surface hydroxyl groups.

A major application of immobilized boronic acids is in boronate affinity chromatography (BAC) . nih.gov This technique is used for the selective separation and enrichment of glycoproteins, saccharides, and other cis-diol compounds from complex mixtures. nih.gov The binding and elution of the target molecules are typically controlled by changing the pH of the mobile phase. nih.gov